1-Acetyl-3-ethylaminopyrrolidine
Overview
Description
1-Acetyl-3-ethylaminopyrrolidine is an organic compound belonging to the family of pyrrolidine derivatives. This compound has garnered significant attention due to its role as a building block in the synthesis of various biologically active molecules. Its structure comprises a five-membered pyrrolidine ring with an acetyl group at the first position and an ethylamino group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-3-ethylaminopyrrolidine can be synthesized through several methods. One classical approach involves the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin, which provides regio- and stereoselectivity . Another method includes the reaction of pyrrolidine derivatives with acetic anhydride under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic reaction of pyridinecarboxylic esters with acetic acid in the gas phase. This process uses a titanium dioxide catalyst supported on an alumina-silica base, which ensures high yield and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-3-ethylaminopyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the ethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Produces corresponding ketones or carboxylic acids.
Reduction: Yields the corresponding amines.
Substitution: Results in various substituted pyrrolidine derivatives.
Scientific Research Applications
1-Acetyl-3-ethylaminopyrrolidine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Serves as a building block for biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 1-Acetyl-3-ethylaminopyrrolidine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The compound’s effects are mediated through binding to active sites on target proteins, altering their function and leading to various biological outcomes .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a five-membered ring structure.
Pyrrolidinone: Contains a carbonyl group, making it more reactive in certain conditions.
Properties
IUPAC Name |
1-[3-(ethylamino)pyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-9-8-4-5-10(6-8)7(2)11/h8-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILRDSYIJNXDLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672933 | |
Record name | 1-[3-(Ethylamino)pyrrolidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916792-58-0 | |
Record name | 1-[3-(Ethylamino)pyrrolidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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